3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
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Overview
Description
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea is a synthetic organic compound with a unique structure that combines a hydroxyoxane ring and a phenylpropyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea typically involves the reaction of 4-hydroxyoxane with a suitable phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The hydroxyoxane ring and phenylpropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(18-13-16(20)8-11-21-12-9-16)17-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,20H,4,7-13H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNMSSGCFYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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